A457 Antagonist
CAS No.: 1233923-95-9
Cat. No.: VC0516544
Molecular Formula: C26H33ClN2O3
Molecular Weight: 457.01
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1233923-95-9 |
---|---|
Molecular Formula | C26H33ClN2O3 |
Molecular Weight | 457.01 |
IUPAC Name | 1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide |
Standard InChI | InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
Standard InChI Key | IOXBZEKQVLIIQH-UHFFFAOYSA-N |
SMILES | O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
A457 Antagonist is a small molecule with the chemical formula C26H33ClN2O3 and a molecular weight of 457.010 daltons . It is identified by the CAS registry number 1233923-95-9 . The compound's structure enables it to function as a selective antagonist for prokineticin receptors, particularly PKR2. Its formal IUPAC nomenclature categorizes it among heterocyclic compounds with specific binding affinity for its target receptors .
Table 1: Physicochemical Properties of A457 Antagonist
Property | Value |
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Chemical Formula | C26H33ClN2O3 |
Molecular Weight | 457.010 |
CAS Registry Number | 1233923-95-9 |
Elemental Analysis | C (68.33%), H (7.28%), Cl (7.76%), N (6.13%), O (10.50%) |
Solubility | Soluble in DMSO and organic solvents |
Classification | Prokineticin receptor antagonist |
The molecular structure of A457 allows it to interact specifically with the binding domain of PKR2, which is critical for its antagonistic activity. Its design facilitates optimal interaction with the receptor while maintaining sufficient bioavailability for research applications.
Mechanism of Action
A457 functions primarily as a competitive antagonist of the prokineticin receptor 2 (PKR2), a G protein-coupled receptor involved in various physiological processes. Research indicates that A457 suppresses PKR2 signaling with an IC50 of 102 nM when tested against prokineticin 2 (PK2), which has an EC50 of 7.8 nM . This antagonistic activity effectively blocks the normal agonist-induced signaling cascade that would otherwise be triggered by endogenous ligands.
The binding mechanism involves A457 competitively occupying the receptor binding site, thereby preventing the natural ligand (prokineticin 2) from activating the receptor. This inhibition subsequently blocks downstream signaling pathways, including calcium mobilization and other second messenger systems typically activated by this receptor family .
Interestingly, beyond its direct antagonistic effects, A457 has demonstrated an additional mechanism as a pharmacological chaperone for certain mutant PKR2 receptors, particularly those associated with Kallmann syndrome . This unique property allows A457 to facilitate proper folding and trafficking of specific mutant receptors that would otherwise be trapped in the cellular secretory pathway.
Pharmacological Chaperone Activity
One of the most significant properties of A457 is its ability to function as a pharmacological chaperone. This mechanism is particularly relevant for disease states where mutations cause protein misfolding and improper trafficking to the cell surface.
Rescue of Mutant PKR2 Receptors
Research has demonstrated that A457 can dramatically increase the cell surface expression and rescue the function of specific PKR2 mutants associated with Kallmann syndrome, particularly the P290S mutant . This rescue effect appears to be highly selective, as the compound shows no similar effect on other mutants such as W178S and G234D PKR2 .
The mechanism behind this selective rescue activity is likely related to the binding site of A457, which is thought to be near the fourth transmembrane domain in the region adjacent to residues P290 and V274 . By binding to the mutant receptor, A457 appears to stabilize a conformation that facilitates proper folding and subsequent trafficking to the cell membrane.
Dose and Time-Dependent Effects
The rescue effect of A457 on mutant PKR2 receptors demonstrates both dose and time dependencies. Experimental data indicate that:
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Cell surface expression of P290S PKR2 begins to increase with A457 concentrations as low as 10 nM and continues to increase in a dose-dependent manner up to 1 μM .
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The temporal profile shows that while subtle increases in cell surface expression occur after 1-2 hours of exposure to A457 (1 μM), longer incubation periods (>4 hours) result in steady increases in receptor expression at the cell surface .
Table 2: Dose-Dependent Effect of A457 on Cell Surface Expression of P290S PKR2
A457 Concentration | Relative Cell Surface Expression (arbitrary units) | p-value |
---|---|---|
0 nM | 8.94 ± 0.71 | - |
1 nM | 21.28 ± 3.02 | >0.05 |
10 nM | 60.43 ± 4.32 | <0.001 |
100 nM | 83.34 ± 3.88 | <0.001 |
1 μM | 100.10 ± 5.65 | <0.001 |
Table 3: Time-Dependent Effect of A457 (1 μM) on Cell Surface Expression of P290S PKR2
Incubation Time | Relative Cell Surface Expression (arbitrary units) | p-value |
---|---|---|
0 h | 8.02 ± 0.64 | - |
1 h | 18.19 ± 2.13 | >0.05 |
2 h | 18.45 ± 1.48 | >0.05 |
4 h | 27.52 ± 4.67 | <0.05 |
8 h | 51.45 ± 4.26 | <0.0001 |
16 h | 123.58 ± 9.53 | <0.0001 |
Functional Rescue Capabilities
The functional rescue of mutant receptors by A457 extends beyond simply increasing cell surface expression. Research has demonstrated that the antagonist can restore signaling capabilities of certain mutant receptors as well.
Signaling Restoration
Studies show that A457 treatment significantly promotes the signaling function of P290S PKR2, enabling the mutant receptor to respond to its natural ligand after the antagonist is washed out . This restoration of signaling is similarly dose and time-dependent:
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Significant increases in signaling are observed with A457 concentrations starting from 100 nM .
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Functional rescue can be detected as early as 2 hours after incubation with 1 μM A457, with progressive improvements over longer exposure periods .
Table 4: Dose-Dependent Effect of A457 on Signaling Function of P290S PKR2
A457 Concentration | Relative Signaling Response (% of Wild Type) | p-value |
---|---|---|
0 nM | 7.61 ± 2.48 | - |
1 nM | 8.44 ± 3.33 | >0.05 |
10 nM | 23.55 ± 8.34 | >0.05 |
100 nM | 46.84 ± 9.28 | <0.05 |
1 μM | 63.60 ± 5.60 | <0.01 |
Applications in Research and Therapeutics
The unique properties of A457 Antagonist make it valuable in multiple research contexts and suggest potential therapeutic applications.
Pharmacological Chaperone Development
A457 serves as a prototype for developing pharmacological chaperones for other misfolded G protein-coupled receptors. The findings with A457 contribute to a growing body of evidence that small molecule ligands can rescue misfolded receptors in various diseases caused by protein trafficking defects .
The demonstration that an antagonist can rescue receptor function challenges the conventional understanding that only agonists can serve as effective pharmacological chaperones. This broadens the potential toolkit for addressing protein misfolding diseases.
Comparison with Other Receptor Antagonists
A457 belongs to a broader category of receptor antagonists, but has distinctive properties that set it apart from other compounds in this class. Unlike many traditional receptor antagonists that simply block signaling, A457 demonstrates the additional capability of functioning as a pharmacological chaperone for specific mutant receptors.
When compared to other chaperone compounds like glycerol (which can rescue both P290S and W178S PKR2 mutations), A457 shows greater specificity in its rescue profile, suggesting a more targeted mechanism of action . This specificity likely results from its precise interaction with the receptor binding domain rather than the more general stabilizing effects characteristic of chemical chaperones like glycerol.
In the broader context of G protein-coupled receptor (GPCR) antagonists, A457 represents an important example of dual-function compounds that both antagonize receptor signaling and correct protein misfolding. Other examples in this category include antagonists developed for vasopressin, gonadotropin-releasing hormone, and opioid receptors, though each has its unique spectrum of activities and target selectivity.
Future Research Directions
Research involving A457 Antagonist continues to evolve, with several promising directions for future investigation:
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Structural studies to elucidate the precise binding mode of A457 to PKR2, potentially informing the development of improved analogs with enhanced rescue capabilities.
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Expansion of mutation panels to identify additional PKR2 mutants that might be responsive to A457 rescue, providing a more comprehensive understanding of the structure-function relationships in this receptor.
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Development of A457 derivatives with improved pharmacokinetic properties for potential in vivo applications, addressing the transition from research tool to therapeutic candidate.
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Investigation of A457's effects on other prokineticin receptor-mediated processes beyond Kallmann syndrome, such as its potential roles in circadian rhythm regulation, neurogenesis, and pain perception where prokineticin signaling is implicated.
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Exploration of combination approaches using A457 with other chaperones or therapeutic modalities to enhance mutant receptor rescue and function.
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